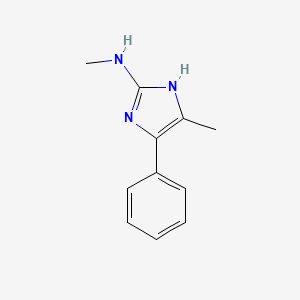

5-Methyl-2-methylamino-4-phenylimidazole

Beschreibung

Historical Development and Significance of Substituted Imidazoles in Organic and Medicinal Chemistry Research

The history of imidazole (B134444) chemistry began in 1858 when it was first synthesized by Heinrich Debus. nih.gov Since its discovery, the imidazole scaffold has become recognized as a "privileged structure" in medicinal chemistry. mdpi.com This is due to its prevalence in vital natural products like the amino acid histidine, histamine, and nucleic acids, where it often plays a crucial role in biological functions such as enzymatic catalysis. mdpi.comevitachem.comgoogle.com

The development of synthetic methodologies has been a major focus of research, allowing chemists to create a vast library of substituted imidazoles. Classic methods like the Debus-Radziszewski synthesis and the Wallach imidazole synthesis, along with more modern approaches like the van Leusen imidazole synthesis, provide access to imidazoles with various substitution patterns. nih.govdrugbank.com These synthetic advancements have enabled the exploration of imidazole derivatives in numerous therapeutic areas.

Substituted imidazoles form the basis for a wide range of pharmacologically active agents, including antifungal, anti-inflammatory, anticancer, antibacterial, and antihypertensive drugs. nih.govevitachem.com The electron-rich nature of the imidazole ring allows it to interact with a multitude of biological targets through various non-covalent interactions, making it a valuable building block in drug discovery. drugbank.comnih.gov

Table 1: Examples of Pharmacologically Important Imidazole Derivatives

| Compound Name | Therapeutic Class | Reference |

|---|---|---|

| Ketoconazole | Antifungal | evitachem.com |

| Cimetidine | Anti-ulcer (H2 antagonist) | nih.gov |

| Mercaptopurine | Anticancer | evitachem.com |

| Ferroquine | Antimalarial | guidechem.com |

Structural Features and Unique Reactivity of the Imidazole Core with Focus on 5-Methyl-2-methylamino-4-phenylimidazole

The imidazole core is a planar, five-membered aromatic ring. It is a polar and amphoteric compound, capable of acting as both an acid and a base due to its two nitrogen atoms. researchgate.net One nitrogen atom is pyridine-like (doubly bonded to carbon) and acts as a hydrogen bond acceptor, while the other is pyrrole-like (singly bonded to two carbons) and, when protonated, acts as a hydrogen bond donor. This dual functionality is key to its role in biological recognition processes. mdpi.com

The compound this compound has a specific substitution pattern that defines its chemical character.

Imidazole Core : The central heterocyclic ring provides the foundational aromatic and acid-base properties.

5-Methyl Group : A small alkyl group at the C5 position.

2-Methylamino Group : An electron-donating group at the C2 position, which can significantly influence the electronic properties of the imidazole ring and serve as a point for further chemical modification.

The reactivity of this specific molecule is dictated by these functional groups. The imidazole ring itself can undergo electrophilic substitution reactions. evitachem.com The methylamino group at the C2 position is nucleophilic and can react with electrophiles. For example, related research on other amino-imidazoles has shown that the amino group can react with aldehydes to form Schiff bases. mdpi.com Furthermore, synthesis strategies for other C2-amino imidazoles have involved reductive amination, highlighting the reactivity of this position. nih.gov

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 765843-23-0 | guidechem.com |

| Molecular Formula | C₁₁H₁₃N₃ | guidechem.com |

| Molecular Weight | 187.241 g/mol | guidechem.com |

Academic Research Context and Scope of Investigations Pertaining to this compound

While the broader class of substituted imidazoles is the subject of extensive academic research, specific investigations focusing solely on this compound are not widely documented in publicly available literature. The compound is available from commercial chemical suppliers, where it is often designated for research and development or industrial use, suggesting its primary role may be as a synthetic intermediate or a building block for more complex molecules. guidechem.com

The academic interest in this compound likely stems from its potential as a scaffold in medicinal chemistry. For instance, 4-phenylimidazole (B135205) derivatives have been investigated as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy. nih.gov The structural motifs present in this compound—a 4-phenyl group and a 2-amino functionality—are common in compounds designed to interact with enzyme active sites.

Therefore, the scope of academic investigations pertaining to this molecule can be inferred to fall within the synthesis of novel, more complex heterocyclic systems. Researchers might synthesize this compound as a precursor to explore its utility in creating new potential therapeutic agents, functional materials, or ligands for coordination chemistry. nih.gov Its value lies in the combination of a proven pharmacophore (the imidazole ring) with versatile functional groups that allow for further synthetic elaboration.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

765843-23-0 |

|---|---|

Molekularformel |

C11H13N3 |

Molekulargewicht |

187.24 g/mol |

IUPAC-Name |

N,5-dimethyl-4-phenyl-1H-imidazol-2-amine |

InChI |

InChI=1S/C11H13N3/c1-8-10(14-11(12-2)13-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,12,13,14) |

InChI-Schlüssel |

LJQKJTQKSICDKV-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C(N1)NC)C2=CC=CC=C2 |

Kanonische SMILES |

CC1=C(N=C(N1)NC)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 5 Methyl 2 Methylamino 4 Phenylimidazole and Its Diversification

Retrosynthetic Analysis and Strategic Disconnections for the 5-Methyl-2-methylamino-4-phenylimidazole Framework

A logical retrosynthetic analysis of the target molecule, this compound, suggests several strategic disconnections based on established imidazole (B134444) syntheses. The most prominent approach involves a three-component condensation reminiscent of the Debus-Radziszewski imidazole synthesis. wikipedia.orgpharmaguideline.com This strategy disconnects the imidazole ring into three fundamental building blocks: a 1,2-dicarbonyl compound, an aldehyde equivalent, and an amino-functionalized component.

In this case, the C4-C5 bond can be disconnected to identify 1-phenyl-1,2-propanedione (B147261) as a key precursor, providing the phenyl group at C4 and the methyl group at C5. The remaining C2-N1 and C2-N3 bonds point towards a guanidine-based precursor, specifically N-methylguanidine, which would furnish the 2-methylamino group. The final one-carbon unit at the C2 position is conceptually derived from an aldehyde, which in many modern syntheses is implicitly incorporated or generated in situ.

An alternative disconnection strategy could involve the stepwise construction of the imidazole ring. This might begin with the formation of a 2-amino-5-methyl-4-phenylimidazole intermediate, which is then subsequently N-methylated at the 2-amino position. This pathway offers a modular approach to diversification, allowing for variations in the N-alkyl group at a later stage of the synthesis.

Contemporary Synthetic Routes to the this compound Core

The synthesis of polysubstituted imidazoles has been significantly advanced through the development of cascade reactions, multi-component reactions (MCRs), and transition metal-catalyzed methodologies. These modern approaches offer improvements in efficiency, atom economy, and structural diversity over classical methods.

Cascade and Tandem Reactions for Imidazole Annulation

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, provide an elegant route to complex heterocyclic systems like imidazoles. While a specific cascade reaction for this compound is not prominently reported, related syntheses of substituted imidazoles often involve cascade sequences. For instance, the reaction of α-haloketones with amidines can proceed through a cascade of N-alkylation followed by intramolecular cyclization and dehydration to yield the imidazole core.

Multi-component Reactions (MCRs) for Direct Synthesis of Substituted Imidazoles

Multi-component reactions are powerful tools for the convergent synthesis of complex molecules from simple starting materials in a one-pot fashion. nih.govbohrium.com The Debus-Radziszewski synthesis and its modern variations are prime examples of MCRs applied to imidazole synthesis. wikipedia.orgcaloongchem.com A plausible MCR for the synthesis of this compound would involve the condensation of 1-phenyl-1,2-propanedione, a source of ammonia (B1221849) (such as ammonium (B1175870) acetate), and a methylamine (B109427) equivalent.

More advanced MCRs, such as the Groebke-Blackburn-Bienaymé reaction, utilize an aminoazole, an aldehyde, and an isocyanide to construct fused imidazole systems. nih.gov While not directly applicable for the target molecule's core, these methodologies highlight the potential for developing novel MCRs for specifically substituted imidazoles.

A study on the microwave-assisted synthesis of 7-aryl substituted 4-aminoimidazo[1,2-a] jst.go.jpnih.govgoogle.comtriazines used 2-amino-4-phenylimidazole as a model substrate, demonstrating the utility of MCRs starting from pre-formed imidazoles. rsc.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Benzil, Aromatic Aldehyde, Ammonium Acetate | Methane Sulphonic Acid, Solvent-free | 2,4,5-Trisubstituted Imidazole | High | amazonaws.com |

| 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Various | Substituted Imidazole | Good | wikipedia.org |

| 2-Amino-4-phenylimidazole, Triethyl orthoformate, Cyanamide | Microwave, 150°C, Methanol | 4-Aminoimidazo[1,2-a] jst.go.jpnih.govgoogle.comtriazine derivative | Moderate | rsc.org |

| Malononitrile, Aldehyde, Naphthol/Thiol etc. | Imidazole (organocatalyst), Ethanol, Reflux | Functionalized heterocycles | Good | rsc.org |

Table 1: Examples of Multi-component Reactions for Imidazole Synthesis

Transition Metal-Catalyzed Methodologies for Imidazole Ring Construction

Transition metal catalysis has emerged as a powerful tool for the construction of heterocyclic rings, offering novel bond-forming strategies and milder reaction conditions. While direct transition-metal-catalyzed synthesis of this compound is not extensively documented, related methodologies are prevalent. For example, palladium-catalyzed cross-coupling reactions are widely used to introduce aryl or other substituents onto a pre-formed imidazole core.

Furthermore, copper-catalyzed multi-component reactions have been developed for the synthesis of highly substituted imidazoles. These reactions often proceed through the in situ formation of key intermediates facilitated by the metal catalyst.

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. For imidazole synthesis, this includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods like microwave irradiation.

One study reports the synthesis of 2-aminoimidazoles in deep eutectic solvents (DESs), such as choline (B1196258) chloride-glycerol, which serve as both the solvent and catalyst, offering a greener alternative to traditional volatile organic solvents. mdpi.com The use of microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields in the preparation of substituted imidazoles. ijprajournal.com

| Green Approach | Methodology | Advantages | Reference |

| Deep Eutectic Solvents (DESs) | Reaction of α-chloroketones with guanidine (B92328) derivatives in ChCl-Gly. | Recyclable solvent, catalyst-free, improved yields. | mdpi.com |

| Microwave Irradiation | Condensation of benzil, aldehydes, and ammonium acetate. | Reduced reaction times, higher yields, solvent-free options. | ijprajournal.com |

| Catalyst-free Synthesis | Reaction of an amine, a sulfonyl azide, and a terminal ynone. | Avoids toxic metal catalysts, mild conditions. | nih.gov |

Table 2: Green Chemistry Approaches in Imidazole Synthesis

Synthesis of Advanced Precursors and Chemical Building Blocks for this compound Analogs

The synthesis of analogs of this compound for structure-activity relationship (SAR) studies relies on the availability of a diverse range of chemical building blocks.

Synthesis of 1-Phenyl-1,2-propanedione and its Analogs:

1-Phenyl-1,2-propanedione is a key precursor for the target molecule. It can be synthesized through several methods, including the oxidation of propiophenone (B1677668) or benzyl (B1604629) methyl ketone with selenium dioxide. chemdad.com Another route involves the hydration of benzoylacetylene in the presence of a mercury(II) sulfate (B86663) catalyst. prepchem.com A newer method describes the synthesis from propiophenone via nitrosation to form an oxime intermediate, followed by hydrolysis. google.com Analogs of this diketone with different substituents on the phenyl ring can be prepared from the corresponding substituted propiophenones, providing a straightforward way to introduce diversity at the C4 position of the imidazole ring.

Synthesis of N-Methylguanidine and its Analogs:

N-methylguanidine is the precursor for the 2-methylamino group. It can be prepared by the interaction of dicyandiamide (B1669379) with methylammonium (B1206745) chloride. zenodo.org A process for preparing N-methyl-N'-nitroguanidine, a precursor to N-methylguanidine, involves the reaction of nitroguanidine (B56551) with an aqueous methylamine solution. google.com The synthesis of various N-alkyl and N,N-dialkyl guanidines allows for the introduction of diverse substituents at the 2-amino position of the imidazole ring.

Synthesis of Other Precursors:

Asymmetric Synthesis and Stereocontrol Strategies for Chiral Derivatives of this compound

The introduction of chirality into the this compound scaffold opens avenues for the development of novel compounds with specific biological activities, as stereochemistry often plays a crucial role in molecular recognition. Asymmetric synthesis and stereocontrol strategies for producing chiral derivatives of this imidazole core, while not extensively documented for this specific molecule, can be extrapolated from established methodologies for other chiral imidazoles and related heterocyclic systems.

Key approaches to inducing chirality in such structures involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. For derivatives of this compound, chirality could be introduced at a substituent on the phenyl ring, the methyl group at C5, or by creating atropisomers if bulky substituents are introduced that restrict bond rotation.

Chiral Pool Synthesis: One potential strategy involves starting from a chiral precursor. For instance, a chiral α-amino ketone derived from a natural amino acid could be used as a building block in a modified Radziszewski-type synthesis. This would install a stereocenter at a specific position on the imidazole ring from the outset.

Catalytic Asymmetric Synthesis: A more versatile approach is the use of chiral catalysts to control the stereochemical outcome of a key bond-forming reaction. For example, in a multicomponent reaction to form the imidazole ring, a chiral Brønsted acid or a chiral metal complex could be employed to induce enantioselectivity. Recent advancements in organocatalysis have demonstrated the utility of chiral phosphoric acids in guiding the stereoselective formation of heterocyclic compounds. organic-chemistry.org

A hypothetical asymmetric synthesis of a chiral derivative of this compound could involve the enantioselective reduction of a prochiral ketone precursor or the asymmetric alkylation of an enolate intermediate. The table below illustrates potential catalytic systems that could be adapted for such syntheses, based on successful applications in related heterocyclic chemistry.

| Catalytic System | Key Transformation | Potential Chiral Derivative | Expected Enantiomeric Excess (ee) | Reference Principle |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Asymmetric Pictet-Spengler or aza-Friedel-Crafts reaction on a precursor | Imidazole with a chiral substituent on the phenyl ring | High | Organocatalytic enantioselective constructions acs.org |

| Rhodium-Diene Complex | Asymmetric 1,4-addition to an α,β-unsaturated imidazole precursor | Imidazole with a chiral center at the C4 or C5 substituent | High | Metal-catalyzed asymmetric synthesis |

| Chiral Ni(II) Schiff Base Complex | Asymmetric alkylation of a glycine-derived Schiff base precursor | Chiral amino acid side chain incorporated into the imidazole scaffold | Excellent | Asymmetric synthesis of tailor-made amino acids nih.gov |

| Enzyme (e.g., Imine Reductase) | Asymmetric reductive amination of a ketone precursor | Chiral amine functionality introduced pre- or post-imidazole formation | Excellent | Enzymatic asymmetric synthesis of chiral amines frontiersin.orgrsc.org |

Stereocontrol in Diversification: Once a chiral center is established, subsequent diversification reactions must be conducted under conditions that preserve the stereochemical integrity. For instance, cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations are generally stereoretentive and can be used to further functionalize a chiral imidazole derivative without racemization.

Process Intensification and Efficiency in Academic Synthesis of this compound

In the context of academic research, process intensification aims to develop synthetic methods that are more efficient, safer, and more sustainable. For the synthesis of this compound, several modern techniques can be applied to improve upon traditional batch-wise synthesis. These include microwave-assisted synthesis and continuous flow chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved purity of the products. monash.edunih.govchim.itlew.ro The synthesis of substituted imidazoles, which can be time-consuming under conventional heating, is particularly amenable to microwave assistance. The key advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products. monash.edu

A plausible microwave-assisted synthesis of this compound could involve a one-pot, multicomponent reaction of 1-phenyl-1,2-propanedione, methylguanidine, and a suitable solvent under microwave irradiation. The table below compares a hypothetical conventional synthesis with a potential microwave-assisted approach, highlighting the expected improvements in efficiency.

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to a few hours monash.edu |

| Temperature | Often requires high reflux temperatures | Precise temperature control, often with rapid heating |

| Yield | Moderate | Often higher due to reduced side reactions nih.gov |

| Solvent | High-boiling point solvents often required | Can often be performed in greener solvents or even solvent-free nih.gov |

| Energy Consumption | Higher due to prolonged heating | Lower due to shorter reaction times |

Continuous Flow Chemistry: Flow chemistry offers another avenue for process intensification by conducting reactions in a continuous stream through a reactor. youtube.com This technique provides excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and safety, especially for highly exothermic or hazardous reactions. For the academic synthesis of this compound, a flow chemistry setup could involve pumping the starting materials through a heated microreactor, potentially packed with a solid-supported catalyst. This would allow for a continuous production of the target compound with minimal manual intervention. The modular nature of flow systems also facilitates the integration of in-line purification and analysis, further streamlining the synthetic process. The transition from batch to continuous flow can significantly enhance the efficiency and scalability of synthesizing complex heterocyclic scaffolds.

Computational Chemistry and Theoretical Characterization of 5 Methyl 2 Methylamino 4 Phenylimidazole

Electronic Structure Theory and Quantum Chemical Analysis of 5-Methyl-2-methylamino-4-phenylimidazole

The electronic structure of a molecule is fundamental to its reactivity and physical properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the arrangement and energies of electrons within a molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.org

For substituted imidazoles, the HOMO is typically a π-orbital distributed over the imidazole (B134444) ring and any electron-donating substituents. The LUMO is usually a π* anti-bonding orbital. In the case of this compound, the electron-donating methylamino and methyl groups, along with the phenyl ring, are expected to raise the energy of the HOMO, making the molecule a better electron donor. The phenyl group can also influence the LUMO energy.

Computational studies on similar substituted imidazoles and benzimidazoles, calculated at the B3LYP/6-311G(d,p) level of theory, have shown HOMO-LUMO gaps in the range of 4 to 5 eV. acs.org It is reasonable to predict a similar range for this compound. A smaller HOMO-LUMO gap generally suggests higher reactivity. acs.org

Table 1: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (based on analogous compounds)

| Parameter | Predicted Value Range | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.5 to -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | 5.5 to 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 0.5 to 1.5 eV | Energy released upon gaining an electron |

| Global Hardness (η) | 2.0 to 2.5 eV | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.0 to 4.0 eV | Power to attract electrons |

| Electrophilicity Index (ω) | 1.8 to 3.2 eV | Propensity to accept electrons |

Note: These values are estimations based on computational data for structurally similar imidazole derivatives.

Charge Density Distribution and Electrostatic Potential Analysis

The distribution of electron density in a molecule dictates its electrostatic interactions with other molecules. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

For this compound, the nitrogen atoms of the imidazole ring, particularly the sp2-hybridized nitrogen not bonded to a hydrogen (in the neutral form), are expected to be regions of high negative electrostatic potential. This is a common feature in nitroimidazole and other heterocyclic compounds. nih.gov The exocyclic amino group will also contribute to the electron density of the ring system. The hydrogen atom on the other imidazole nitrogen and the hydrogen of the methylamino group will likely be regions of positive electrostatic potential.

Studies on 4-phenylimidazole (B135205) have shown that the nitrogen atoms are indeed the most negative sites. bohrium.com The phenyl group will exhibit a more complex potential surface with regions of both weak negative and positive potential. The MEP analysis suggests that protonation and interactions with electrophiles will preferentially occur at the imidazole nitrogen atoms.

Bonding Analysis and Aromaticity Assessment of the Imidazole Ring

The imidazole ring is considered an aromatic system, fulfilling Hückel's rule with 6 π-electrons. nih.govnumberanalytics.com The aromaticity of the ring is a key contributor to its stability. Various computational methods can be used to quantify the degree of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Research on substituted imidazoles has shown that the aromaticity of the imidazole ring can be influenced by the nature of its substituents. researchgate.netnih.gov Electron-donating groups, such as the methyl and methylamino groups in the title compound, generally tend to slightly increase the aromatic character of the imidazole ring. The phenyl group at the 4-position can also participate in the π-system, though its orientation relative to the imidazole ring will affect the extent of conjugation. Computational studies on N-substituted imidazoles indicate that the imidazole ring's aromaticity is robust, though less so than that of benzene. nih.govacs.org

Density Functional Theory (DFT) Investigations into Conformational Space and Tautomerism of this compound

The flexibility of the phenyl and methylamino substituents allows for the existence of multiple conformers. Furthermore, the imidazole ring can exhibit tautomerism.

The rotation of the phenyl group relative to the imidazole ring is a key conformational freedom. DFT calculations on 4-phenylimidazole have explored the potential energy surface associated with this rotation. bohrium.com A planar conformation would maximize conjugation but may be sterically hindered. The most stable conformer is likely to have a twisted arrangement between the two rings to balance electronic and steric effects. Similarly, the methylamino group can adopt different orientations.

Prototropic tautomerism is a well-known feature of imidazoles. nih.gov For this compound, two principal tautomers can be envisioned, depending on which imidazole nitrogen bears a hydrogen atom. The relative stability of these tautomers will be influenced by the electronic effects of the substituents and the surrounding environment. DFT studies on related 2-amino-imidazoles have shown that the amino tautomer is generally more stable than the imino tautomer. nih.gov The presence of the phenyl and methyl groups will further modulate this equilibrium.

Computational Elucidation of Reaction Mechanisms and Transition State Energies for Transformations Involving this compound

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, several types of reactions can be computationally explored.

One important class of reactions is electrophilic substitution on the imidazole ring. The MEP analysis suggests that the nitrogen atoms are the most likely sites for electrophilic attack. Computational studies can model the reaction pathway of, for example, protonation or alkylation at these sites.

Another area of interest is the oxidation of the imidazole ring. Computational studies on the aqueous-phase oxidation of imidazole by radicals like •OH and NO3• have been performed, revealing complex reaction pathways. acs.orgacs.org Similar mechanisms could be investigated for the title compound, which would be relevant to its stability in biological or environmental systems.

The synthesis of substituted imidazoles often involves multi-component reactions. Computational studies have been used to elucidate the mechanisms of such reactions, for instance, in the formation of imidazolium (B1220033) salts. researchgate.net

Molecular Dynamics (MD) Simulations of this compound in Various Chemical Environments

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and their conformational changes. MD simulations of this compound in different solvents, such as water or an organic solvent, would reveal important information about its solvation and dynamic properties.

MD simulations of imidazole and imidazolium-based ionic liquids in water have been reported. arxiv.orgnih.gov These studies show that water molecules form hydrogen bonds with the nitrogen atoms of the imidazole ring. For this compound in an aqueous environment, it is expected that water molecules will form a structured solvation shell around the polar methylamino group and the imidazole nitrogen atoms. The hydrophobic phenyl and methyl groups will have different interactions with water.

MD simulations can also be used to explore the conformational dynamics of the molecule, such as the rotation of the phenyl group and the flexibility of the methylamino group. These simulations can provide insights into the average conformation and the range of accessible conformations in solution, which can be important for understanding its interactions with biological targets.

In Silico Prediction of Spectroscopic Data (NMR, IR, UV-Vis) for this compound and its Derivatives

Computational methods, particularly those based on Density Functional Theory (DFT), have become standard practice for the prediction of spectroscopic properties of organic molecules. researchgate.netdtic.mil These theoretical calculations allow for the assignment of experimental spectra, the study of conformational isomers, and the prediction of the spectroscopic characteristics of yet-to-be-synthesized derivatives. researchgate.netbohrium.com The general workflow for such predictions involves geometry optimization of the molecule's ground state, followed by calculations of specific properties like nuclear magnetic shielding tensors (NMR), vibrational frequencies (IR), and electronic excitation energies (UV-Vis). bohrium.comresearchgate.netyoutube.com

Theoretical prediction of ¹H and ¹³C NMR spectra is a crucial tool for structural elucidation. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is highly effective for calculating the isotropic chemical shifts. bohrium.comresearchgate.net These calculations are generally performed on a geometry that has been optimized, often using a functional like B3LYP with a basis set such as 6-311G(d,p). bohrium.comresearchgate.net

For this compound, tautomerism is a key consideration, as different tautomers can coexist and would exhibit distinct NMR signals. mdpi.com Computational analysis can predict the relative energies of possible tautomers, suggesting which form is likely to be dominant in a given solvent. mdpi.com The calculated chemical shifts are then compared to a reference compound, commonly tetramethylsilane (B1202638) (TMS), to provide the final predicted spectrum. bohrium.com Studies on similar phenylimidazole derivatives have shown good correlation between GIAO-calculated and experimental chemical shifts. bohrium.comresearchgate.net

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

The following table presents illustrative ¹H and ¹³C NMR chemical shifts for the title compound, as would be predicted using the GIAO method at the B3LYP/6-311G(d,p) level of theory in a solvent like chloroform.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho) | 7.45 | - |

| Phenyl-H (meta) | 7.30 | - |

| Phenyl-H (para) | 7.15 | - |

| Imidazole-NH | 12.50 | - |

| Methylamino-NH | 5.50 | - |

| Imidazole-CH₃ | 2.30 | 14.5 |

| Methylamino-CH₃ | 2.90 | 30.0 |

| Imidazole-C2 | - | 155.0 |

| Imidazole-C4 | - | 135.0 |

| Imidazole-C5 | - | 120.0 |

| Phenyl-C (ipso) | - | 134.0 |

| Phenyl-C (ortho) | - | 128.5 |

| Phenyl-C (meta) | - | 129.0 |

| Phenyl-C (para) | - | 127.0 |

Note: The data in this table is hypothetical and serves as an example of results obtainable from computational prediction.

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. researchgate.net DFT calculations at levels like B3LYP/6-311++G(d,p) can accurately predict the wavenumbers and intensities of the fundamental vibrational modes. researchgate.netresearchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, improving agreement with experimental data. mdpi.com

For this compound, key predicted vibrational bands would include N-H stretching vibrations for the imidazole and methylamino groups, aromatic C-H stretching from the phenyl ring, and C=N and C-N stretching within the imidazole ring. nih.govresearchgate.net The position and intensity of these bands provide a unique fingerprint for the molecule.

Hypothetical Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

This table illustrates the expected prominent vibrational modes and their predicted frequencies based on DFT calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Imidazole N-H Stretch | 3450 | Medium |

| Methylamino N-H Stretch | 3350 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2870 | Medium-Weak |

| C=N Stretch (Imidazole) | 1615 | Strong |

| C=C Stretch (Aromatic) | 1600, 1490 | Strong-Medium |

| N-H Bending | 1550 | Medium |

| C-N Stretch | 1330 | Strong |

| Aromatic C-H Out-of-Plane Bending | 900 - 700 | Strong |

Note: The data in this table is hypothetical and serves as an example of results obtainable from computational prediction.

The prediction of electronic absorption spectra is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). medium.comnih.gov This method calculates the energies of vertical electronic excitations from the ground state to various excited states. youtube.commedium.com The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. youtube.com

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated system formed by the phenyl and imidazole rings. The specific functional and basis set, as well as the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), can influence the accuracy of the predicted spectra. medium.comgithub.io TD-DFT calculations can help assign the observed experimental peaks to specific electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Hypothetical Predicted UV-Vis Absorption for this compound Derivatives

This table shows hypothetical λ_max values for the parent compound and illustrative derivatives, demonstrating how substitutions on the phenyl ring could be predicted to alter the electronic absorption, as calculated by TD-DFT.

| Compound | Substituent (R) on Phenyl Ring | Predicted λ_max (nm) | Predicted Oscillator Strength (f) |

| This compound | -H | 285 | 0.45 |

| 5-Methyl-2-methylamino-4-(4-nitrophenyl)imidazole | -NO₂ | 320 | 0.58 |

| 5-Methyl-2-methylamino-4-(4-methoxyphenyl)imidazole | -OCH₃ | 295 | 0.48 |

| 5-Methyl-2-methylamino-4-(4-chlorophenyl)imidazole | -Cl | 288 | 0.46 |

Note: The data in this table is hypothetical and serves as an example of results obtainable from computational prediction.

Advanced Spectroscopic and Analytical Methodologies for the Structural and Purity Assessment of 5 Methyl 2 Methylamino 4 Phenylimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structures in solution. For 5-Methyl-2-methylamino-4-phenylimidazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl groups, the phenyl ring, and the N-H protons of the imidazole (B134444) ring and the methylamino group. The aromatic protons would likely appear as a complex multiplet in the range of 7.2-7.5 ppm. The methyl group attached to the imidazole ring would present as a singlet, as would the methyl group of the methylamino substituent.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The chemical shifts of the imidazole ring carbons are particularly diagnostic of the substitution pattern. mdpi.comresearchgate.net Tautomerization of the imidazole ring can sometimes lead to peak broadening or the absence of certain signals in solution-state NMR. mdpi.com

Two-dimensional NMR techniques are essential for connecting the atomic framework. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is crucial for identifying longer-range (2-3 bond) H-C correlations, which would definitively link the phenyl ring, the methyl group, and the methylamino group to the correct positions on the imidazole core. For instance, an HMBC correlation from the C5-methyl protons to the C4 and C5 carbons of the imidazole ring would confirm their adjacency.

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline form, providing insights into polymorphism and the local environment of atoms in the solid state. mdpi.com This technique is particularly useful if the compound exhibits poor solubility or instability in solution.

Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Phenyl-H (ortho) | 7.4-7.5 (m) | 128.5 | C=C (phenyl), C4 (imidazole) |

| Phenyl-H (meta) | 7.3-7.4 (m) | 129.0 | C=C (phenyl) |

| Phenyl-H (para) | 7.2-7.3 (t) | 127.0 | C=C (phenyl) |

| Imidazole N-H | Variable (broad) | - | C2, C5 |

| Methylamino N-H | Variable (broad) | - | C2, N-CH₃ |

| C5-CH₃ | ~2.2 (s) | ~12.0 | C4, C5 |

| N-CH₃ | ~2.9 (d) | ~30.0 | C2 |

| C2 | - | ~155.0 | Phenyl-H, N-CH₃, N-H |

| C4 | - | ~135.0 | Phenyl-H, C5-CH₃ |

| C5 | - | ~125.0 | C5-CH₃, N-H |

| Phenyl-C (ipso) | - | ~134.0 | Phenyl-H |

Note: Predicted values are based on data for analogous phenylimidazole structures. mdpi.comresearchgate.netresearchgate.net Actual experimental values may vary.

Ultra-High Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Elucidation

Ultra-High Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental composition of this compound. This technique is invaluable for confirming the molecular formula.

Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the protonated parent molecule [M+H]⁺, would reveal characteristic fragmentation patterns that further corroborate the structure. nih.gov The fragmentation pathways can be predicted based on the known stability of imidazole rings and the nature of the substituents. nih.govresearchgate.net

Common fragmentation pathways for related compounds often involve the cleavage of bonds adjacent to the heterocyclic ring. For this compound, one would anticipate potential cleavages such as the loss of the methylamino group or fragmentation of the phenyl ring. The precise masses of these fragments, as determined by HRMS, would allow for the assignment of their elemental compositions, providing strong evidence for the proposed structure.

Table 4.2.1: Predicted HRMS Fragmentation of this compound

| m/z (Predicted) | Proposed Fragment | Neutral Loss |

| [M+H]⁺ | C₁₁H₁₄N₃⁺ | - |

| [M+H - CH₃NH]⁺ | C₁₀H₁₀N₂⁺ | CH₃NH |

| [M+H - C₆H₅]⁺ | C₅H₉N₃⁺ | C₆H₅ |

| [C₆H₅]⁺ | C₆H₅⁺ | C₅H₉N₃ |

Note: These are hypothetical fragmentation pathways based on common fragmentation patterns of related heterocyclic compounds. nih.govresearchgate.net

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis of this compound

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. mdpi.com Obtaining suitable single crystals of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles. scielo.org.zauni-mainz.de

This analysis would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the dihedral angle between the phenyl ring and the imidazole ring. nih.gov Furthermore, SCXRD elucidates the packing of molecules in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonding or π-π stacking. nih.govresearchgate.net The N-H protons of the imidazole and methylamino groups are likely to participate in hydrogen bonding, which would be clearly defined by this technique.

Table 4.3.1: Exemplary Crystallographic Data for a Phenylimidazole Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1774 (8) |

| b (Å) | 15.7931 (16) |

| c (Å) | 10.7901 (11) |

| β (°) | 101.798 (6) |

| Volume (ų) | 1197.3 (2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

| Hydrogen Bonds | N-H···N, C-H···O |

| π-π Stacking (Å) | 3.5373 (9) |

Note: Data is for a related compound, 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole, and serves as an illustration of the type of information obtained from an SCXRD experiment. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. nih.govnih.gov These techniques are complementary and, when used together, can provide a comprehensive vibrational analysis.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the imidazole and amino groups (typically in the 3200-3500 cm⁻¹ region), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=N and C=C stretching of the imidazole and phenyl rings (1500-1650 cm⁻¹), and C-N stretching vibrations. acs.orgnih.gov

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for identifying the skeletal vibrations of the imidazole and phenyl rings.

Table 4.4.1: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H Stretch (Amino) |

| ~3300 | N-H Stretch (Imidazole) |

| ~3050 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

| ~1610 | C=C Stretch (Aromatic) |

| ~1590 | C=N Stretch (Imidazole) |

| ~1450 | CH₃ Bending |

| ~1275 | C-N Stretch |

| ~780 | Aromatic C-H Out-of-Plane Bend |

Note: Frequencies are approximate and based on data from related imidazole and phenyl-containing compounds. acs.orgnih.gov

Advanced Chromatographic Techniques (e.g., Chiral HPLC, UPLC-MS/MS) for Enantiomeric Purity and Impurity Profiling

Advanced chromatographic techniques are indispensable for assessing the purity of a compound and for separating stereoisomers. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for detecting and quantifying trace-level impurities. spkx.net.cnnih.gov The high separation efficiency of UPLC combined with the sensitivity and selectivity of MS/MS allows for the development of robust methods for impurity profiling. nih.govresearchgate.net

Since this compound does not possess a chiral center, chiral HPLC for enantiomeric separation is not directly applicable. However, if chiral derivatives were to be synthesized, chiral HPLC would be the method of choice for separating the enantiomers. This technique often employs chiral stationary phases (CSPs), such as those based on polysaccharides, to achieve separation. researchgate.netptfarm.plresearchgate.net The development of a chiral separation method would involve screening different CSPs and optimizing mobile phase conditions to achieve baseline resolution of the enantiomers. nih.gov

Table 4.5.1: Illustrative UPLC-MS/MS Parameters for Impurity Profiling

| Parameter | Setting |

| Column | Reversed-phase C18 (e.g., Acquity UPLC HSS T3) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 10% to 95% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1 µL |

| MS Detection | ESI⁺, Multiple Reaction Monitoring (MRM) |

| MRM Transition (Main Compound) | Parent Ion → Fragment Ion 1, Parent Ion → Fragment Ion 2 |

| MRM Transition (Impurities) | Predicted Parent Ions → Predicted Fragment Ions |

Note: These are typical starting parameters for a UPLC-MS/MS method for a small organic molecule and would require optimization. nih.govnih.govresearchgate.net

Surface-Sensitive Analytical Techniques (e.g., XPS, AFM) for Material Characterization (if applicable to solid forms or films)

For the characterization of the solid form of this compound, particularly if prepared as a thin film or if surface properties are of interest, surface-sensitive techniques are highly informative. acs.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition and chemical states of the atoms on the surface of the material (typically the top 1-10 nm). britannica.com This would be useful for detecting surface oxidation or the presence of surface contaminants.

Atomic Force Microscopy (AFM) can be used to visualize the surface topography at the nanoscale. britannica.com This technique can reveal details about crystal growth, surface roughness, and the presence of defects on the crystal surface. This information can be critical in understanding the material's properties, such as dissolution rate and powder flow. acs.org

Table 4.6.1: Expected Information from Surface Analysis of this compound

| Technique | Information Gained | Potential Application |

| XPS | Elemental composition (C, N), Oxidation states of C and N | Confirm surface purity, detect surface oxidation |

| AFM | Surface topography, Roughness, Crystal defects | Characterize crystal morphology, study crystal growth mechanisms |

Note: The applicability of these techniques depends on the specific solid form and the research questions being addressed. acs.orgnih.govbritannica.com

Chemical Reactivity and Functionalization Strategies of the 5 Methyl 2 Methylamino 4 Phenylimidazole Core

Electrophilic Aromatic Substitution on the Imidazole (B134444) and Phenyl Moieties of 5-Methyl-2-methylamino-4-phenylimidazole

While specific experimental studies on the electrophilic aromatic substitution of this compound are not extensively detailed in publicly available literature, its reactivity can be predicted based on the electronic properties of its constituent functional groups. The imidazole ring is electron-rich and generally reactive towards electrophiles. However, the substitution pattern is heavily influenced by the substituents.

The 2-methylamino group is a strong activating group and will direct electrophiles to the imidazole ring. The N-methyl group of the exocyclic amine donates electron density into the ring system through resonance. The 5-methyl group is also an activating group, albeit weaker, donating electron density via hyperconjugation. The 4-phenyl group's effect is more complex; it can be weakly activating or deactivating depending on the reaction conditions and its conformation relative to the imidazole ring.

On the Imidazole Ring: The most likely position for electrophilic attack is the carbon atom that is not already substituted, if any were available. In this specific molecule, all carbons (C2, C4, C5) are substituted. Therefore, electrophilic attack on the imidazole carbons is sterically hindered and electronically less favored than substitution on the phenyl ring.

Predicted Reactivity for Electrophilic Aromatic Substitution:

| Ring System | Position of Attack | Predicted Reactivity | Rationale |

|---|---|---|---|

| Phenyl Ring | para-position | Most Favorable | Electronically activated by the imidazole substituent; least sterically hindered of the activated positions. |

| Phenyl Ring | ortho-positions | Favorable | Electronically activated but may experience some steric hindrance from the adjacent imidazole ring. |

| Phenyl Ring | meta-positions | Least Favorable | Electronically deactivated compared to ortho and para positions. |

Nucleophilic Reactivity and Derivatization at the Amine and Imidazole Nitrogens

The this compound scaffold possesses three nitrogen atoms, each with distinct nucleophilic potential. The reactivity is a delicate balance between the exocyclic secondary amine and the two endocyclic imidazole nitrogens.

Exocyclic Methylamino Nitrogen: This nitrogen is typically the most nucleophilic site for reactions like alkylation and acylation. Its lone pair is more localized and basic compared to the imidazole nitrogens, whose lone pairs are part of the aromatic sextet. The reactivity of secondary amines is a well-established principle in organic chemistry. msu.edu

Imidazole Ring Nitrogens:

N1 (Pyrrole-type): The nitrogen atom bearing a hydrogen (or a substituent in a derivative) has its lone pair involved in the aromatic π-system, making it significantly less nucleophilic and more acidic. It can be deprotonated with a strong base to form an imidazolide (B1226674) anion, which is a potent nucleophile.

N3 (Pyridine-type): The sp²-hybridized nitrogen has its lone pair in an sp² orbital in the plane of the ring. This lone pair is available for reactions, making this site a center for protonation, alkylation (quaternization), and coordination to metal centers.

Studies on related imidazole systems have shown that double nucleophilic addition of amines to the imidazole nucleus can occur under specific conditions, leading to dearomatization and the formation of 4,5-bis(amino)-2-imidazolines. sci-hub.se While not directly documented for this compound, this highlights the potential for complex reactivity pathways. The relative nucleophilicity can be influenced by methyl group substitution, which can increase or decrease reactivity depending on the position. researchgate.net

Predicted Nucleophilic Reactivity Order:

| Nitrogen Atom | Type | Predicted Relative Reactivity | Common Derivatizations |

|---|---|---|---|

| Exocyclic -N HCH₃ | Secondary Amine | 1 (Highest) | Acylation, Alkylation, Sulfonylation |

| Endocyclic N 3 | Pyridine-type | 2 | Protonation, Alkylation (Quaternization), Metal Coordination |

Organometallic Chemistry and C-H Activation Strategies for Selective Functionalization

The selective functionalization of this compound through C-H activation presents a powerful tool for creating complex derivatives. The molecule offers several C-H bonds that could be targeted using transition-metal catalysis.

Phenyl Ring C-H Activation: The ortho-positions of the phenyl ring are prime candidates for directed C-H activation. The pyridine-type nitrogen (N3) of the imidazole ring can act as a directing group, coordinating to a metal catalyst (like Palladium, Rhodium, or Ruthenium) and bringing it into proximity with the ortho C-H bonds. This strategy is widely used for the arylation, alkylation, or acylation of aromatic rings bearing a directing group.

Methyl Group C-H Activation: The C-H bonds of the 5-methyl group are benzylic-like in character and could potentially be activated, although this is generally more challenging than aryl C-H activation.

Imidazole Ring C-H Activation: Direct C-H activation on an already substituted imidazole ring is difficult. However, if a related precursor without the 5-methyl group were used, the C5-H bond would be a target for direct functionalization, often via lithiation followed by reaction with an electrophile.

The versatility of phenylimidazoles in coordinating with metals is a key aspect of their use in materials science and catalysis, suggesting that the this compound core is amenable to organometallic functionalization. nih.gov

Redox Chemistry: Oxidation and Reduction Reactions of this compound

The redox chemistry of this compound is not specifically documented. However, predictions can be made based on its functional groups.

Oxidation:

The imidazole ring is generally resistant to oxidation, but strong oxidizing agents can lead to ring cleavage.

The secondary amine is susceptible to oxidation, potentially forming hydroxylamines or nitrones, or undergoing oxidative coupling reactions.

The methyl group could be oxidized at the benzylic-like position to an alcohol, aldehyde, or carboxylic acid under appropriate conditions, similar to the derivatization seen in related structures like 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide. mdpi.com

Reduction:

The imidazole ring is aromatic and highly resistant to reduction under standard catalytic hydrogenation conditions.

The phenyl ring can be reduced to a cyclohexyl ring under forcing conditions (e.g., high-pressure hydrogenation with catalysts like Rhodium on carbon).

In related nitro-substituted heterocyclic systems, the nitro group is readily reduced to an amino group, often electrochemically, without affecting the core heterocyclic structure. nih.gov This suggests that if a nitro group were introduced onto the phenyl ring of the title compound, it could be selectively reduced.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for Scaffold Diversification

To utilize cross-coupling reactions, the this compound scaffold must first be halogenated or converted into another suitable coupling partner (e.g., a boronic acid, triflate, or stannane).

Assuming a halogen (X = Cl, Br, I) is introduced, likely on the phenyl ring via electrophilic halogenation, a variety of cross-coupling reactions become accessible:

Suzuki Coupling: Reaction of the halogenated derivative with a boronic acid (R-B(OH)₂) and a palladium catalyst would introduce a new aryl or alkyl group (R).

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst would append a vinyl group.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne would install an alkynyl substituent.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine would allow for the introduction of a new nitrogen-based substituent.

Furthermore, the N1-H bond of the imidazole ring and the N-H bond of the methylamino group are suitable for N-arylation reactions, a variant of the Buchwald-Hartwig or Ullmann coupling, to connect new aryl groups directly to the nitrogen atoms.

Potential Cross-Coupling Strategies (Hypothetical):

| Reaction | Coupling Partners | Catalyst System (Typical) | Resulting Functionalization |

|---|---|---|---|

| Suzuki | Halo-derivative + R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C bond (Aryl-Aryl, Aryl-Alkyl) |

| Heck | Halo-derivative + Alkene | Pd(OAc)₂, Ligand, Base | C-C bond (Aryl-Vinyl) |

| Sonogashira | Halo-derivative + Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C bond (Aryl-Alkynyl) |

Photochemical and Thermal Reactivity Studies of this compound

Specific photochemical and thermal reactivity studies on this compound are not readily found in the surveyed literature. However, the thermal behavior of related phenylimidazoles has been investigated. nih.gov These studies show that phenylimidazoles are generally thermally stable solids with high melting points. nih.gov For instance, 2-phenylimidazole (B1217362) and 4-phenylimidazole (B135205) melt at 421.1 K and 414.4 K, respectively. nih.gov It is expected that this compound would also be a thermally stable solid.

Photochemically, imidazole rings can participate in [2+2] cycloadditions, though this is not a common reaction. The presence of the phenyl and methylamino groups may lead to other photochemical pathways, such as electrocyclizations or rearrangements, but such reactivity would be highly speculative without experimental data.

Regio- and Chemoselective Synthetic Transformations for Advanced Derivatives

Achieving regio- and chemoselectivity is paramount when synthesizing derivatives of this multifunctional molecule.

Chemoselectivity: The most significant challenge is differentiating the three nitrogen atoms. Acylation reactions can often be directed to the most nucleophilic exocyclic amine under mild, kinetically controlled conditions. Alkylation can be more complex, with the potential for reaction at both the exocyclic amine and the N3 position of the imidazole. Protecting group strategies would likely be necessary for complex syntheses. For example, protecting the exocyclic amine would allow for selective derivatization at the imidazole nitrogens.

Regioselectivity: For reactions on the aromatic rings, regioselectivity is governed by the directing effects of the existing substituents, as discussed in section 5.1. C-H activation strategies using a directing group approach (e.g., using the N3 atom to direct functionalization to the phenyl ring's ortho position) would offer the highest degree of regiocontrol. Regioselective synthesis of complex imidazoles often relies on building the ring from acyclic precursors where the substitution pattern is pre-determined. nih.gov Computational studies on related systems have shown that substituents can play a crucial role in directing the reaction pathway, for example, by promoting intramolecular proton transfer to favor one cyclization pathway over another. nih.govresearchgate.net

5 Methyl 2 Methylamino 4 Phenylimidazole As a Privileged Scaffold in Ligand Design and Chemical Biology Research

Conceptual Framework of Privileged Scaffolds in Modern Chemical Research

The concept of "privileged structures" was first introduced in 1988 by B.E. Evans of Merck, describing molecular frameworks capable of serving as high-affinity ligands for more than one type of biological target. pageplace.denih.gov These scaffolds are frequently observed in a wide variety of bioactive natural products and therapeutic agents, suggesting they possess inherent structural and chemical properties that are conducive to molecular recognition by diverse proteins. acs.org This contrasts with promiscuous compounds or Pan-Assay Interference Compounds (PAINS), which often interact non-specifically with multiple targets, leading to undesirable off-target effects. Privileged scaffolds, on the other hand, provide a validated starting point for the rational design of new ligands, acting as "chemical navigators" to explore biologically relevant chemical space efficiently. acs.orgresearchgate.net

The utility of privileged scaffolds lies in their ability to present pharmacophoric features in a favorable three-dimensional arrangement, allowing for potent and selective interactions with various target families. By strategically modifying the peripheral functional groups on a central privileged core, medicinal chemists can fine-tune the biological activity of the resulting molecules towards a specific target while maintaining favorable drug-like properties. This approach has proven instrumental in the discovery of novel therapeutics and chemical probes to investigate complex biological systems, including those considered "undruggable." pageplace.de Well-known examples of privileged scaffolds include benzodiazepines, which bind to central nervous system receptors, and various heterocyclic structures that are core to numerous approved drugs. pageplace.denih.gov

Rational Design Principles for Constructing 5-Methyl-2-methylamino-4-phenylimidazole-Based Ligand Libraries

The this compound core is a prime example of a privileged scaffold, offering multiple points for chemical modification to generate a diverse library of analogues for biological screening. The rational design of such a library involves the systematic variation of its key structural components: the phenyl ring at the 4-position, the methyl group at the 5-position, and the methylamino substituent at the 2-position.

The design principles aim to comprehensively explore the structure-activity relationship (SAR) around the scaffold. Modifications to the phenyl ring are particularly common, where a variety of substituents can be introduced at the ortho, meta, and para positions to probe interactions with specific pockets within a target's binding site. Altering the electronic nature (electron-donating vs. electron-withdrawing groups) and steric properties of these substituents can significantly impact binding affinity and selectivity. Similarly, the methyl group at the 5-position can be replaced with other alkyl or functional groups to modulate lipophilicity and explore potential hydrophobic interactions. The 2-methylamino group provides a crucial hydrogen bond donor and acceptor, and modifications to this group, such as N-alkylation or acylation, can be used to optimize these interactions and influence pharmacokinetic properties.

| Modification Site | Structural Component | Example Modifications | Intended Purpose |

|---|---|---|---|

| R1 | 4-Phenyl Ring Substituents | -H, -Cl, -F, -OCH3, -CF3, -NO2 | Explore electronic and steric effects on binding; improve selectivity and potency. |

| R2 | 5-Methyl Group | -CH3, -C2H5, -Cyclopropyl, -H | Modulate lipophilicity; probe hydrophobic pockets in the binding site. |

| R3 | 2-Methylamino Group | -NHCH3, -N(CH3)2, -NHC2H5, -NH-Acyl | Optimize hydrogen bonding interactions; enhance metabolic stability. |

Combinatorial Chemistry and High-Throughput Synthesis Approaches for Imidazole (B134444) Derivatives

The imidazole core is synthetically tractable, making it highly amenable to combinatorial chemistry and high-throughput synthesis techniques for the rapid generation of large ligand libraries. Various synthetic methodologies have been developed to efficiently construct highly substituted imidazole derivatives from readily available starting materials.

One-pot multicomponent reactions are particularly powerful for this purpose, allowing for the assembly of the imidazole ring in a single synthetic step from three or more precursors. A common approach involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate). This strategy allows for the introduction of diversity at three positions of the imidazole ring simultaneously by simply varying the starting components. Other methods, such as the van Leusen imidazole synthesis, provide alternative routes to access different substitution patterns. These synthetic routes can be adapted to solid-phase or automated parallel synthesis platforms, enabling the production of hundreds or thousands of distinct imidazole analogues in a systematic and efficient manner, which is essential for large-scale screening campaigns.

| Synthetic Method | Key Reagents | Catalyst/Conditions | Advantages |

|---|---|---|---|

| Three-Component Condensation | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate | Acid or base catalysis, reflux | High convergence, operational simplicity, diverse products. |

| van Leusen Imidazole Synthesis | Tosylmethylisocyanide (TosMIC), Aldimine | Base (e.g., K2CO3), reflux | Good for specific substitution patterns, reliable. |

| Copper-Mediated C-H Functionalization | Benzylamine, β-enamino esters | Copper catalyst, oxidant | Mild reaction conditions, good functional group tolerance. |

Application of Fragment-Based Drug Design (FBDD) and Structure-Based Ligand Design (SBLD) Methodologies to the Imidazole Core

The this compound scaffold is well-suited for both Fragment-Based Drug Design (FBDD) and Structure-Based Ligand Design (SBLD), two powerful and complementary approaches in modern drug discovery.

Fragment-Based Drug Design (FBDD) begins with the screening of low-molecular-weight compounds ("fragments") that typically bind to a biological target with low affinity. wikipedia.org The imidazole core itself, or a simplified version, can be identified as a hit from such a screen. Once a fragment hit is validated, often using biophysical techniques like X-ray crystallography or NMR spectroscopy, it serves as a starting point for optimization. nih.govfrontiersin.org The fragment can be "grown" by adding functional groups to exploit adjacent binding pockets or "linked" with another fragment that binds in a nearby site to create a more potent molecule. nih.gov This bottom-up approach allows for efficient exploration of chemical space and often leads to final compounds with superior ligand efficiency and drug-like properties. wikipedia.org

Structure-Based Ligand Design (SBLD) relies on the three-dimensional structural information of the target protein, typically obtained from X-ray crystallography. nih.govnih.gov With a high-resolution structure of the target's binding site, computational docking can be used to predict how ligands like this compound and its analogues will bind. mdpi.com This information provides a detailed understanding of the key molecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov SBLD guides the rational design of new analogues by suggesting modifications that can enhance these interactions, for instance, by placing a hydrogen bond donor to interact with a specific amino acid residue or filling an unoccupied hydrophobic pocket, thereby improving binding affinity and selectivity. nih.gov

| Methodology | Starting Point | Key Techniques | Primary Outcome |

|---|---|---|---|

| Fragment-Based Drug Design (FBDD) | Low-affinity, low-MW fragments. | Biophysical screening (NMR, X-ray), fragment growing/linking. nih.govfrontiersin.org | Novel, high-ligand-efficiency leads. |

| Structure-Based Ligand Design (SBLD) | 3D structure of the target protein. | Molecular docking, computational modeling, X-ray crystallography. nih.govmdpi.com | Potency and selectivity-optimized ligands based on binding site interactions. |

Chemoinformatic Analysis and Chemical Space Exploration of this compound Analogs

Chemoinformatics provides a suite of computational tools essential for analyzing and navigating the vast chemical space associated with a ligand library. nih.gov For a library of this compound analogues, chemoinformatic methods are employed to ensure diversity, predict drug-like properties, and prioritize candidates for synthesis and testing. chemaxon.com

The process begins by calculating a range of molecular descriptors for each designed analogue. These descriptors quantify various physicochemical properties, such as molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov These properties are critical for predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. By filtering the virtual library based on established criteria, such as Lipinski's "Rule of Five," researchers can focus on compounds with a higher probability of becoming orally bioavailable drugs. nih.gov

Furthermore, chemoinformatic tools enable the exploration and visualization of the chemical space covered by the library. Techniques like principal component analysis (PCA) and similarity searching help ensure that the designed library is structurally diverse and explores new regions of chemical space. scispace.com Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, can be used to build predictive models based on the biological activity of known compounds, guiding the design of new analogues with potentially improved potency. nih.govvensel.org

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| Molecular Weight (MW) | The mass of a molecule. | Affects absorption and diffusion; typically <500 Da for oral drugs. |

| logP | Octanol-water partition coefficient, a measure of lipophilicity. | Influences solubility, absorption, and membrane permeability; typically <5. |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | Crucial for molecular recognition and solubility; typically ≤5. |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | Important for binding and solubility; typically ≤10. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | Predicts membrane permeability and oral bioavailability. |

Mechanistic Elucidation of Molecular Interactions and Biological Activity of 5 Methyl 2 Methylamino 4 Phenylimidazole in Vitro, Non Human Models

Quantitative Analysis of Enzyme Inhibition Kinetics and Molecular Mechanisms

To understand how 5-Methyl-2-methylamino-4-phenylimidazole might inhibit an enzyme, researchers would first identify a target enzyme of interest. Then, a series of in vitro kinetic assays would be performed. These experiments would determine the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) value. Further studies using methodologies like Lineweaver-Burk or Dixon plots could elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govresearchgate.net This would reveal whether the compound binds to the enzyme's active site or an allosteric site.

Biophysical Characterization of Protein-Ligand Binding (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Direct binding of this compound to a target protein would be confirmed and quantified using biophysical techniques. Isothermal titration calorimetry (ITC) could measure the thermodynamic parameters of binding, such as the dissociation constant (Kᴅ), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction. Surface plasmon resonance (SPR) is another method that would measure the kinetics of binding and dissociation (kₐ and kᴅ), offering insights into how quickly the compound binds to and dissociates from its target. nih.gov

Cellular Target Engagement and Pathway Modulation Studies (In Vitro Cell-Based Assays)

To confirm that this compound can enter cells and interact with its intended target in a cellular environment, target engagement assays would be employed. nih.gov Techniques like the Cellular Thermal Shift Assay (CETSA) could be used to demonstrate that the compound stabilizes its target protein within intact cells. researchgate.netbiorxiv.org Subsequent cell-based assays would then investigate the functional consequences of this binding, such as the modulation of a specific signaling pathway or a measurable phenotypic outcome like inhibition of cell proliferation. nih.gov

Structural Biology of this compound-Target Complexes (e.g., X-ray Co-crystallography, Cryo-EM)

To visualize the interaction at an atomic level, structural biology techniques would be essential. X-ray co-crystallography or cryogenic electron microscopy (Cryo-EM) could be used to solve the three-dimensional structure of the target protein in a complex with this compound. nih.gov This would provide a detailed map of the binding site, revealing the specific amino acid residues involved in the interaction and the precise orientation of the compound. Such structural information is invaluable for understanding the basis of affinity and for guiding further structure-based drug design.

Molecular Modeling and Docking Studies for Predicting Ligand-Receptor Interactions

In the absence of experimental structural data, or to complement it, computational methods like molecular modeling and docking would be utilized. nih.gov A homology model of the target protein could be generated if its structure is unknown. Docking simulations would then predict the most likely binding pose of this compound within the protein's binding site. These models can help to rationalize structure-activity relationships and prioritize the synthesis of new analogs. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling from In Vitro Biological Data

Once a series of related compounds with varying biological activities were synthesized, a Quantitative Structure-Activity Relationship (QSAR) study would be conducted. nih.gov This involves building a mathematical model that correlates the chemical structures of the compounds with their biological activities. researchgate.net Concurrently, pharmacophore modeling would identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are critical for biological activity. pharmacophorejournal.com These models are powerful tools for predicting the activity of novel, unsynthesized compounds.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies (e.g., microsomal stability, Caco-2 permeability, plasma protein binding)

To assess the drug-like properties of this compound, a panel of in vitro ADME assays would be performed. nih.govresearchgate.net Microsomal stability assays would evaluate its metabolic stability in liver microsomes. Caco-2 permeability assays would predict its potential for oral absorption. Plasma protein binding studies would determine the extent to which the compound binds to plasma proteins, which can affect its distribution and availability. These studies are crucial for early-stage assessment of a compound's pharmacokinetic potential.

Future Perspectives and Emerging Research Directions for 5 Methyl 2 Methylamino 4 Phenylimidazole

Exploration of Sustainable and Automated Synthesis Technologies

The synthesis of imidazole (B134444) derivatives has been a major focus of organic chemistry. asianpubs.org However, traditional methods often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents, which present environmental and economic challenges. asianpubs.org The future of synthesizing 5-Methyl-2-methylamino-4-phenylimidazole and its analogs lies in the adoption of green and automated chemistry principles.

Sustainable Synthesis: Green chemistry approaches aim to make chemical processes more environmentally friendly. For imidazole synthesis, several sustainable techniques are gaining traction. researchgate.net Microwave-assisted synthesis, for example, can significantly accelerate reaction rates, leading to higher yields in shorter times while reducing energy consumption. researchgate.net Other emerging methods include ultrasound irradiation and solvent-free reactions, such as ball milling, which minimize waste and avoid the use of volatile organic solvents. asianpubs.orgresearchgate.net The development of protocols applying these green tools to the specific synthesis of this compound is a critical area for future investigation.

Automated Synthesis: The integration of robotics and flow chemistry is revolutionizing chemical synthesis. Automated platforms can perform multi-step syntheses with high precision and throughput, enabling the rapid generation of a library of derivatives based on the this compound scaffold. This technology allows for rapid optimization of reaction conditions and purification processes, accelerating the discovery of analogs with improved properties. An end-to-end automated system, potentially guided by artificial intelligence, could design, synthesize, and test novel compounds in a closed loop, drastically shortening the discovery timeline. researchgate.net

| Technology | Principle | Potential Advantage for Synthesis |

| Microwave Irradiation | Uses microwave energy to heat reactions directly and efficiently. | Faster reaction times, higher yields, reduced side products. researchgate.net |

| Solvent-Free Reactions | Conducts reactions without a solvent medium (e.g., ball milling). | Reduces chemical waste, lowers costs, improves safety. asianpubs.org |

| Automated Flow Chemistry | Performs reactions continuously in a tube or pipe system. | High precision, scalability, rapid optimization, and integration with purification. |

| Robotic Synthesis Platforms | Uses robotic arms to automate manual laboratory procedures. | High-throughput library synthesis, reproducibility. researchgate.net |